

Comparative Guide to 4-Bromoquinoline-6-carboxylic Acid for Researchers

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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carboxylic acid

Cat. No.: B1344173

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This guide provides a comprehensive comparison of **4-Bromoquinoline-6-carboxylic acid** with alternative quinoline-based compounds, offering researchers, scientists, and drug development professionals objective data to inform their work. Below, you will find a summary of its chemical properties, a comparison with related molecules in biological assays, and detailed experimental protocols.

Certificate of Analysis: 4-Bromoquinoline-6-carboxylic Acid

While a comprehensive, publicly available Certificate of Analysis with detailed spectral data for **4-Bromoquinoline-6-carboxylic acid** is not readily found, typical specifications from various suppliers indicate a high purity, generally $\geq 95\text{-}98\%$. The key physicochemical properties are summarized in the table below. Researchers can typically request a batch-specific Certificate of Analysis from their supplier, which will include detailed analytical data such as ^1H NMR, HPLC, and mass spectrometry results.

Parameter	Typical Specification
CAS Number	219763-87-8
Molecular Formula	C ₁₀ H ₆ BrNO ₂
Molecular Weight	252.06 g/mol
Purity	≥95% to ≥98%
Appearance	Solid (e.g., Gray to brown)

Performance Comparison with Alternative Quinoline Carboxylic Acids

Quinoline carboxylic acids are a versatile class of compounds with a wide range of biological activities. The position of the bromine atom and the carboxylic acid group on the quinoline scaffold significantly influences their pharmacological properties. This section compares **4-Bromoquinoline-6-carboxylic acid** with other quinoline derivatives based on available data from scientific literature.

It is important to note that a direct head-to-head comparison of **4-Bromoquinoline-6-carboxylic acid** with a wide range of alternatives in the same study is limited in the public domain. The following table collates data from various studies to provide a comparative overview.

Table 1: Comparative Biological Activity of Quinoline Carboxylic Acid Derivatives

Compound	Biological Target/Assay	Cell Line	IC ₅₀ /Activity
4-Bromoquinoline-6-carboxylic acid	Not specified in readily available public literature	-	Data not available
Quinoline-2-carboxylic acid	α -Glucosidase Inhibition	-	9.1 μ g/mL[1]
Quinoline-4-carboxylic acid	α -Glucosidase Inhibition	-	60.2 μ g/mL[1]
Quinoline-2-carboxylic acid	α -Amylase Inhibition	-	15.5 μ g/mL[1]
Quinoline-4-carboxylic acid	α -Amylase Inhibition	-	152.4 μ g/mL[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid	Anticancer Activity (MTT Assay)	MCF-7	82.9% reduction in cell growth[2]
2-Styrylquinoline-3-carboxylate derivatives	Antiproliferative Activity	MCF-7, K562	Micromolar inhibition[3]
6-Fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid	Dihydroorotate Dehydrogenase (DHODH) Inhibition	-	1 nM[4]

Key Observations:

- Substitution Pattern Matters: As illustrated by the comparison between Quinoline-2-carboxylic acid and Quinoline-4-carboxylic acid, the isomeric form has a profound impact on biological activity, with the former being a significantly more potent inhibitor of α -glucosidase and α -amylase.[1]

- Anticancer Potential: Various substituted quinoline carboxylic acids have demonstrated significant anticancer activity against cell lines such as MCF-7 (breast cancer) and K-562 (bone marrow cancer).[2][3]
- Enzyme Inhibition: Derivatives of quinoline-4-carboxylic acid are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, highlighting their potential as antiviral and anticancer agents.[4]

Experimental Protocols

To aid in the replication and validation of findings, detailed protocols for common assays used in the evaluation of quinoline carboxylic acid derivatives are provided below.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **4-Bromoquinoline-6-carboxylic acid** and its alternatives) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds against specific protein kinases.

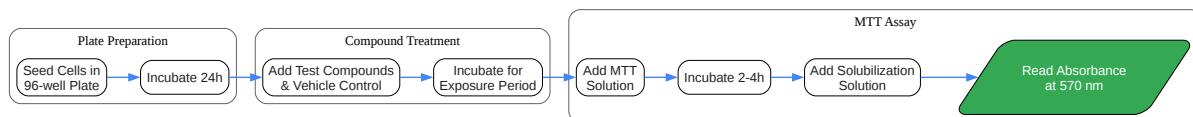
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The level of phosphorylation, and thus kinase activity, can be detected using various methods, such as radioactivity, fluorescence, or luminescence.

General Procedure (Non-radioactive):

- **Reaction Setup:** In a microplate, combine the kinase, a specific substrate (often a biotinylated peptide), and the test compound at various concentrations in a kinase reaction buffer.
- **Initiation:** Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
- **Detection:** Stop the reaction and detect the phosphorylated substrate. In a common format, a labeled antibody that specifically recognizes the phosphorylated form of the substrate is added. The signal generated is inversely proportional to the kinase inhibition.
- **Data Analysis:** Calculate the IC_{50} value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

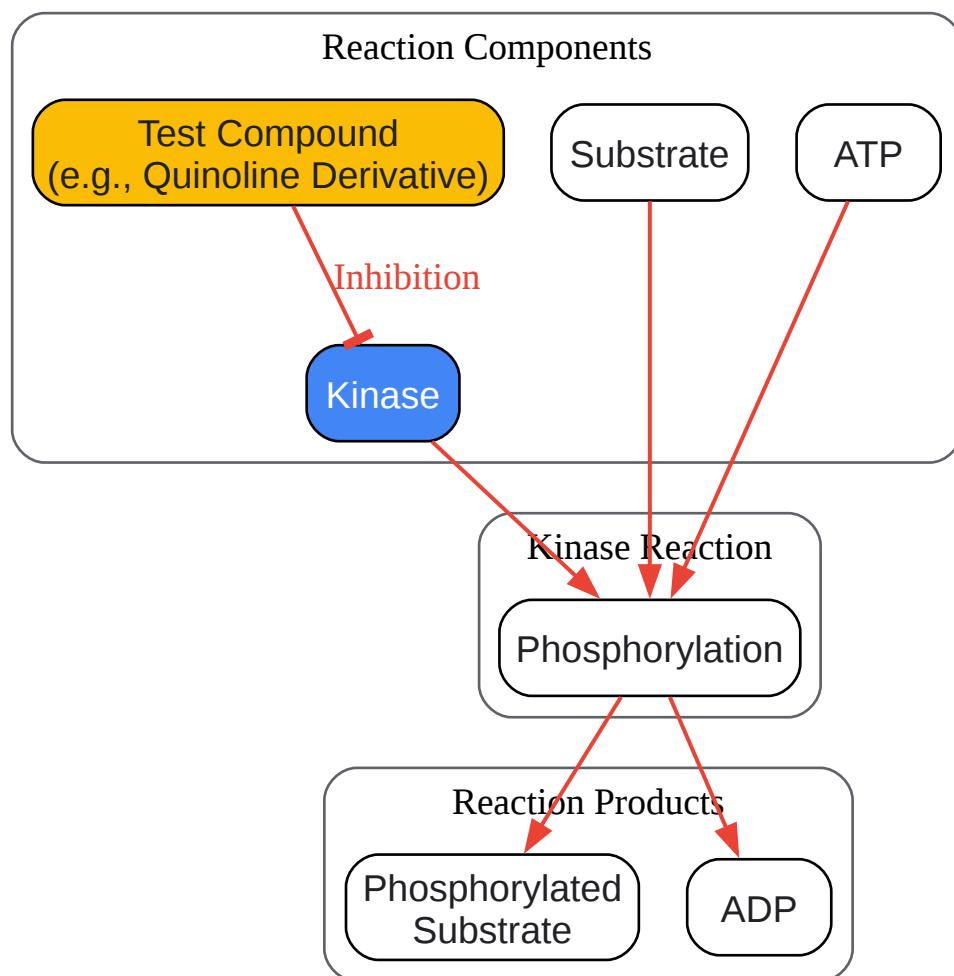
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.



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Caption: Workflow for the MTT cell viability assay.



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Caption: General mechanism of an in vitro kinase inhibition assay.

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